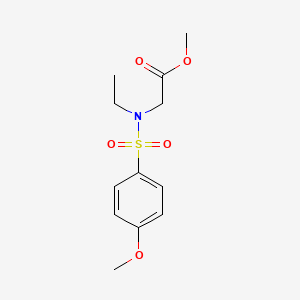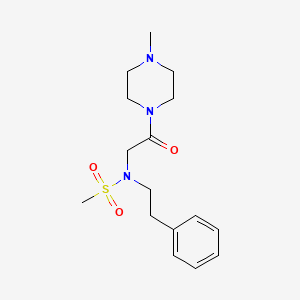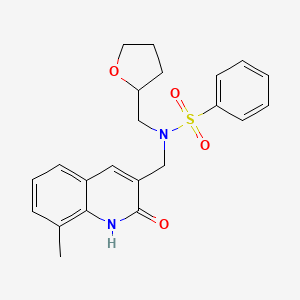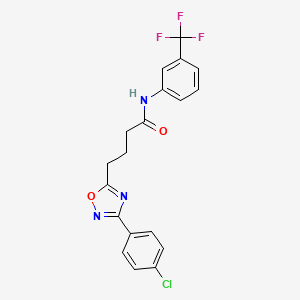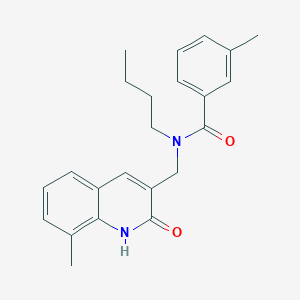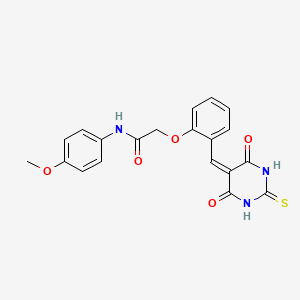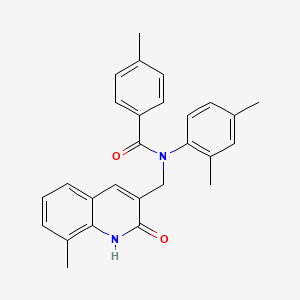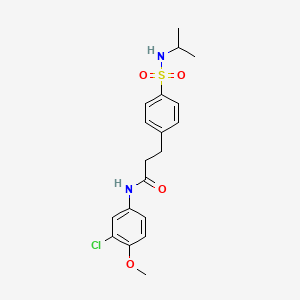
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, also known as CI-994, is a small molecule histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which results in the tightening of chromatin and repression of gene transcription. Inhibition of HDACs can lead to the re-expression of silenced genes, making HDAC inhibitors a promising class of drugs for the treatment of cancer, neurodegenerative diseases, and other disorders.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide involves the inhibition of HDACs, which results in the accumulation of acetylated histones and the re-expression of silenced genes. This leads to cell cycle arrest, apoptosis, and differentiation of cancer cells. Furthermore, HDAC inhibition can also affect the acetylation status of non-histone proteins, such as transcription factors and chaperones, which can further contribute to the anti-cancer effects of N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the proliferation of vascular smooth muscle cells, which could have implications for the treatment of cardiovascular diseases. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide in lab experiments is its specificity for HDACs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several future directions for the research and development of N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide and other HDAC inhibitors. One area of focus is the identification of biomarkers that can predict the response of cancer cells to HDAC inhibition, which could lead to more personalized treatment strategies. Another area of interest is the combination of HDAC inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance their effectiveness. Additionally, there is ongoing research into the development of more potent and selective HDAC inhibitors with fewer side effects.
Métodos De Síntesis
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide can be synthesized using a multistep process starting from 3-chloro-4-methoxyaniline. The first step involves the reaction of 3-chloro-4-methoxyaniline with 4-isopropylsulfamoylbenzoyl chloride to form N-(3-chloro-4-methoxyphenyl)-4-(N-isopropylsulfamoyl)benzamide. This intermediate is then reacted with 3-bromopropionyl chloride to form N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, which is the final product.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. In addition, it has been found to enhance the effectiveness of other anticancer agents, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-13(2)22-27(24,25)16-8-4-14(5-9-16)6-11-19(23)21-15-7-10-18(26-3)17(20)12-15/h4-5,7-10,12-13,22H,6,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNSYXQUCLPGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694065.png)


